molecular formula C12H26N2O B13270752 N-(2-ethoxyethyl)-1-propylpiperidin-4-amine

N-(2-ethoxyethyl)-1-propylpiperidin-4-amine

Cat. No.: B13270752
M. Wt: 214.35 g/mol
InChI Key: UXZCGDRSFJMOBG-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-1-propylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-1-propylpiperidin-4-amine typically involves the reaction of 1-propylpiperidin-4-amine with 2-ethoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Sodium hydroxide in dichloromethane at 25°C.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2-ethoxyethyl)-1-propylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-1-propylpiperidin-4-amine
  • N-(2-ethoxyethyl)-1-butylpiperidin-4-amine
  • N-(2-ethoxyethyl)-1-propylpiperidin-4-ol

Uniqueness

N-(2-ethoxyethyl)-1-propylpiperidin-4-amine is unique due to its specific ethoxyethyl substitution, which imparts distinct physicochemical properties and biological activities compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N-(2-ethoxyethyl)-1-propylpiperidin-4-amine

InChI

InChI=1S/C12H26N2O/c1-3-8-14-9-5-12(6-10-14)13-7-11-15-4-2/h12-13H,3-11H2,1-2H3

InChI Key

UXZCGDRSFJMOBG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)NCCOCC

Origin of Product

United States

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